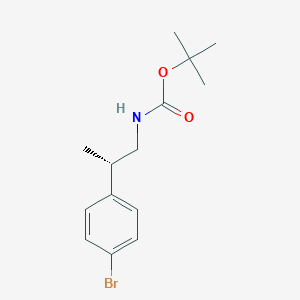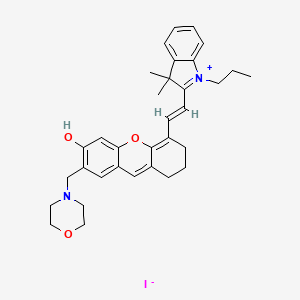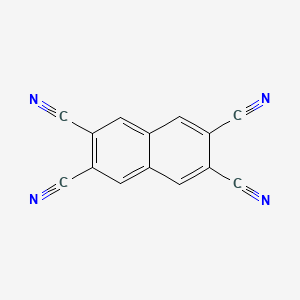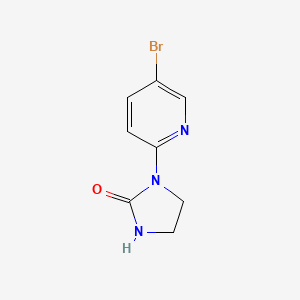
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a chiral propyl chain, which is further substituted with a 4-bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-(4-bromophenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound or via other amination methods.
Carbamate Formation: The (S)-2-(4-bromophenyl)propylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
The overall reaction can be summarized as:
(S)-2-(4-bromophenyl)propylamine+tert-butyl chloroformate→tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenols or quinones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Brominated phenols or quinones.
Reduction: (S)-2-(4-bromophenyl)propylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate serves as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which may exhibit pharmacological activity.
Industry
The compound’s reactivity and chiral nature make it useful in the production of fine chemicals and pharmaceuticals, where enantiomeric purity is essential.
Mécanisme D'action
The mechanism by which tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate exerts its effects depends on its application. As a prodrug, it undergoes enzymatic hydrolysis to release the active amine, which can interact with specific molecular targets such as enzymes or receptors. The bromophenyl group may also participate in binding interactions, enhancing the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (S)-(2-phenylpropyl)carbamate: Lacks the bromine substituent, which may affect its reactivity and binding properties.
tert-Butyl (S)-(2-(4-chlorophenyl)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
tert-Butyl (S)-(2-(4-fluorophenyl)propyl)carbamate: The fluorine substituent can influence the compound’s electronic properties and metabolic stability.
Uniqueness
The presence of the bromine atom in tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s performance in various applications.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-(4-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1 |
Clé InChI |
DWVQIDLQGUKRLS-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)







![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)



